molecular formula C11H12FN3O2 B7829084 (Z)-2-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]-N'-HYDROXYETHANIMIDAMIDE

(Z)-2-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]-N'-HYDROXYETHANIMIDAMIDE

Cat. No.: B7829084
M. Wt: 237.23 g/mol
InChI Key: DCGBNHKZDIPDNM-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide is a synthetic compound characterized by the presence of a fluorophenyl group, an isoxazole ring, and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethanimidamide moiety can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring, leading to the formation of dihydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction is facilitated by the presence of the fluorophenyl group and the hydroxyethanimidamide moiety, which enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide is unique due to its combination of an isoxazole ring and a hydroxyethanimidamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c12-8-3-1-7(2-4-8)10-5-9(17-15-10)6-11(13)14-16/h1-4,9,16H,5-6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGBNHKZDIPDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(ON=C1C2=CC=C(C=C2)F)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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